molecular formula C17H14NNaO5S B12677468 Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate CAS No. 83763-36-4

Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate

Cat. No.: B12677468
CAS No.: 83763-36-4
M. Wt: 367.4 g/mol
InChI Key: ZOTNRXIFPMXLAI-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy, methoxyphenyl, and sulphonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate typically involves the reaction of 4-hydroxy-7-aminonaphthalene-2-sulphonic acid with 4-methoxyaniline in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amino-substituted naphthalenes, and various substituted naphthalene sulphonates.

Scientific Research Applications

Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme kinetics and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug delivery systems and as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, leading to changes in metabolic pathways. It can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Similar structure but with a methylamino group instead of a methoxyphenyl group.

    7-Amino-4-hydroxy-2-naphthalenesulfonic acid: Lacks the methoxyphenyl substitution.

Uniqueness

Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

83763-36-4

Molecular Formula

C17H14NNaO5S

Molecular Weight

367.4 g/mol

IUPAC Name

sodium;4-hydroxy-7-(4-methoxyanilino)naphthalene-2-sulfonate

InChI

InChI=1S/C17H15NO5S.Na/c1-23-14-5-2-12(3-6-14)18-13-4-7-16-11(8-13)9-15(10-17(16)19)24(20,21)22;/h2-10,18-19H,1H3,(H,20,21,22);/q;+1/p-1

InChI Key

ZOTNRXIFPMXLAI-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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